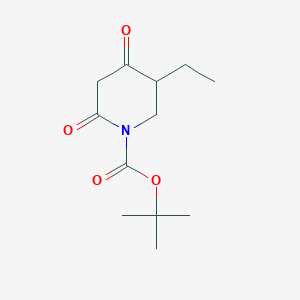

TERT-BUTYL 5-ETHYL-2,4-DIOXOPIPERIDINE-1-CARBOXYLATE

Description

Properties

IUPAC Name |

tert-butyl 5-ethyl-2,4-dioxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-5-8-7-13(10(15)6-9(8)14)11(16)17-12(2,3)4/h8H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNXSCLVWCAEWDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(C(=O)CC1=O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20739966 | |

| Record name | tert-Butyl 5-ethyl-2,4-dioxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20739966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845267-80-3 | |

| Record name | tert-Butyl 5-ethyl-2,4-dioxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20739966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"TERT-BUTYL 5-ETHYL-2,4-DIOXOPIPERIDINE-1-CARBOXYLATE" properties

An In-Depth Technical Guide to tert-Butyl 5-Ethyl-2,4-dioxopiperidine-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 845267-80-3), a heterocyclic building block with significant potential in medicinal chemistry and drug development. The document elucidates the compound's physicochemical properties, proposes a robust, field-proven synthetic pathway based on established methodologies for related structures, and discusses its potential applications. The synthesis is broken down into a two-stage process: the initial formation of the N-Boc-piperidine-2,4-dione core followed by a highly regioselective γ-alkylation. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate for the synthesis of novel molecular entities.

Part 1: Core Physicochemical and Spectroscopic Profile

This compound is a derivative of the piperidine-2,4-dione scaffold, featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and an ethyl group at the C5 position. This structure offers a unique combination of functionalities for further chemical modification.

Key Properties

The fundamental properties of the compound are summarized below. It is important to note that while core data is established, some experimental values such as melting and boiling points are not widely published and should be determined empirically.

| Property | Value | Source |

| CAS Number | 845267-80-3 | [1] |

| Molecular Formula | C₁₂H₁₉NO₄ | [1] |

| Molecular Weight | 241.28 g/mol | [1] |

| Appearance | Expected to be a white to yellow powder | [2][3] |

| Storage Temperature | 2-8°C, Keep in dark place, Sealed in dry | [3][4] |

| Predicted Boiling Point | 373.8±35.0 °C (for the parent compound) | [3] |

| Predicted Density | ~1.199 g/cm³ (for the parent compound) | [3] |

| Predicted pKa | ~10.67±0.20 (for the parent compound) | [3] |

Predicted Spectroscopic Signature

-

¹H NMR (CDCl₃, 300 MHz):

-

δ ~4.1 ppm (m, 2H): Protons on the carbon adjacent to the nitrogen (C6-H₂).

-

δ ~3.5 ppm (s, 1H): Proton on the carbon between the two carbonyls (C3-H). The ethyl substitution at C5 removes the symmetry seen in the precursor.

-

δ ~2.5-2.8 ppm (m, 1H): Proton on the ethyl-substituted carbon (C5-H).

-

δ ~1.5-1.7 ppm (m, 2H): Methylene protons of the ethyl group (-CH₂-CH₃).

-

δ 1.55 ppm (s, 9H): Protons of the tert-butyl group of the Boc protector.

-

δ ~0.9 ppm (t, 3H): Methyl protons of the ethyl group (-CH₂-CH₃).

-

-

¹³C NMR (CDCl₃): Expected peaks would include signals for the two carbonyl carbons (C2 and C4), the quaternary carbon and methyls of the Boc group, and the distinct carbons of the piperidine ring and the ethyl substituent.

-

Mass Spectrometry (LCMS): The expected mass for the molecular ion [M+H]⁺ would be approximately 242.13.

-

Infrared (IR) Spectroscopy: Strong absorption bands are expected around 1700-1750 cm⁻¹ corresponding to the C=O stretching of the dione functionality and the carbamate.

Part 2: Synthesis and Mechanistic Insights

A direct, published synthesis protocol for this compound is scarce. However, a highly logical and efficient two-step pathway can be constructed based on established literature for the synthesis of the parent N-Boc-2,4-dioxopiperidine scaffold and its subsequent regioselective alkylation.[6][7]

Overall Synthesis Workflow

The proposed synthesis involves the initial preparation of the piperidine-2,4-dione core, followed by a selective alkylation at the C5 position.

Caption: Proposed two-step synthesis pathway.

Step 1: Synthesis of tert-Butyl 2,4-dioxopiperidine-1-carboxylate (Precursor)

This foundational step involves the condensation of N-Boc-β-alanine with Meldrum's acid, followed by a thermally induced cyclization and decarboxylation.

Protocol:

-

Activation: To a round-bottomed flask under an inert atmosphere (N₂ or Ar), add Boc-β-alanine (1.0 eq), Meldrum's acid (1.0-1.2 eq), and 4-dimethylaminopyridine (DMAP, 1.1-1.5 eq).[6] Dissolve the solids in anhydrous dichloromethane (DCM).

-

Coupling: Cool the mixture to 0°C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.0-1.5 eq) portion-wise, maintaining the temperature.[5]

-

Reaction: Allow the reaction to warm to room temperature and stir overnight (approx. 12-16 hours).[5] The reaction progress can be monitored by TLC.

-

Workup: Dilute the reaction mixture with DCM and wash sequentially with 5% aqueous potassium bisulfate, water, and saturated brine.[5] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude acyl Meldrum's acid intermediate.

-

Cyclization: Dissolve the crude intermediate in toluene or ethyl acetate and heat to reflux for 4 hours.[5][6] This step drives the intramolecular cyclization and loss of acetone and CO₂.

-

Isolation: Cool the solution to room temperature and concentrate under reduced pressure. The resulting crude product can be purified by trituration with a solvent like MTBE or by silica gel chromatography to yield pure tert-butyl 2,4-dioxopiperidine-1-carboxylate.[6]

Expertise & Causality:

-

Meldrum's Acid: This reagent is an excellent cyclic acylating agent that, upon reaction and subsequent heating, fragments cleanly into acetone and carbon dioxide, providing a strong thermodynamic driving force for the cyclization reaction.[8]

-

EDCI/DMAP: This is a standard peptide coupling system. EDCI activates the carboxylic acid of Boc-β-alanine, while DMAP serves as a nucleophilic catalyst to facilitate the formation of the key acyl Meldrum's acid intermediate.[6][8]

Step 2: Regioselective γ-Alkylation

This step is the most critical for achieving the target molecule. The piperidine-2,4-dione system can potentially form enolates at two positions (α to the amide at C3, or γ to the amide at C5). Published research demonstrates that the choice of the counter-ion is crucial for controlling the regioselectivity.[7]

Protocol:

-

Enolate Formation: Dissolve the precursor, tert-butyl 2,4-dioxopiperidine-1-carboxylate (1.0 eq), in anhydrous tetrahydrofuran (THF) in a flame-dried, inerted flask. Cool the solution to -78°C (dry ice/acetone bath).

-

Base Addition: Slowly add a solution of Lithium bis(trimethylsilyl)amide (LiHMDS, ~1.05 eq) dropwise. The use of a lithium base is critical. Stir the mixture at low temperature for 30-60 minutes to ensure complete formation of the lithium enolate.

-

Alkylation: Add the alkylating agent, such as bromoethane or ethyl iodide (3-5 eq), to the reaction mixture. Maintain the temperature at or below -20°C and allow the reaction to proceed for 1-2 hours.[7]

-

Quenching & Workup: Quench the reaction by adding saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The final product, this compound, can be purified from any starting material or dialkylated byproducts using silica gel column chromatography.

Trustworthiness & Mechanistic Insight:

-

Regioselectivity: The key to the high γ-selectivity (at C5) is the use of a lithium-based amide like LiHMDS. It is hypothesized that the lithium cation coordinates with the two carbonyl oxygens, forming a rigid six-membered chelate. This conformation sterically hinders the α-position (C3), making the γ-proton (C5) the most accessible for deprotonation.[7] In contrast, sodium or potassium bases (NaHMDS, KHMDS) result in poor conversion or a mixture of products, underscoring the essential role of the lithium counter-ion.[7] This self-validating system ensures that the desired regioisomer is the major product.

Part 3: Applications in Drug Discovery

While specific applications for the 5-ethyl derivative are not extensively documented, the piperidine-2,4-dione scaffold is a valuable pharmacophore in modern drug discovery. The parent compound, tert-butyl 2,4-dioxopiperidine-1-carboxylate, is a known reactant in the synthesis of selective positive allosteric modulators (PAMs) of the metabotropic glutamate 5 (mGlu5) receptor.[5][9]

The introduction of the C5-ethyl group serves several strategic purposes for drug development professionals:

-

Analogue Synthesis: It provides a direct route to analogues of known biologically active molecules, allowing for exploration of the structure-activity relationship (SAR).

-

Vector for Modification: The ethyl group can modify the steric bulk and lipophilicity of the molecule, which can fine-tune its binding affinity, selectivity, and pharmacokinetic properties (ADME).

-

Precursor for Complex Heterocycles: The dione functionality remains reactive for further elaboration into more complex fused heterocyclic systems, which are common in kinase inhibitors and other targeted therapies.[7]

Caption: Logical workflow for synthesis and application.

Part 4: Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. While a specific safety data sheet (SDS) is not widely available, general precautions for this class of compounds should be followed.[10][11]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.[1]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use in a well-ventilated area or a chemical fume hood.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Waste should be handled by a professional disposal company.[1]

References

-

BIOFOUNT. This compound. Available from: [Link]

-

Pharmaffiliates. Tert-Butyl 2,4-dioxopiperidine-1-carboxylate. Available from: [Link]

-

SAFETY DATA SHEET. Di-tert-butyl peroxide. Available from: [Link]

-

PubChem. tert-Butyl 3,5-dioxopiperidine-1-carboxylate. Available from: [Link]

-

PubChem. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. Available from: [Link]

-

Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Available from: [Link]

-

Orsini, P., et al. (2007). Regioselective γ-Alkylation of tert-Butyl 2,4-Dioxopiperidine-1-carboxylate. Synthesis, 2007(19), 3033-3038. Available from: [Link]

-

ResearchGate. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Available from: [Link]

Sources

- 1. 845267-80-3|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 2. TERT-BUTYL 2,4-DIOXOPIPERIDINE-1-CARBOXYLATE CAS#: 845267-78-9 [amp.chemicalbook.com]

- 3. TERT-BUTYL 2,4-DIOXOPIPERIDINE-1-CARBOXYLATE | 845267-78-9 [amp.chemicalbook.com]

- 4. 845267-78-9|tert-Butyl 2,4-dioxopiperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 5. TERT-BUTYL 2,4-DIOXOPIPERIDINE-1-CARBOXYLATE | 845267-78-9 [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]

- 11. fishersci.com [fishersci.com]

A Technical Guide to tert-Butyl 5-ethyl-2,4-dioxopiperidine-1-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary: This guide provides a comprehensive technical overview of tert-butyl 5-ethyl-2,4-dioxopiperidine-1-carboxylate, a key heterocyclic building block for drug discovery and medicinal chemistry. The piperidine ring is a privileged scaffold, appearing in numerous pharmaceuticals, and its oxygenated forms, such as the 2,4-dione, offer unique chemical properties and biological relevance.[1][2] This document details the compound's physicochemical properties, provides an in-depth, field-proven protocol for its regioselective synthesis, and explores its significant potential as an intermediate in the development of novel therapeutics, including modulators of glutamate receptors.[1]

Introduction: The Piperidine-2,4-dione Scaffold

The piperidine heterocycle is a cornerstone of modern pharmaceutical design, valued for its conformational properties and its presence in a vast array of natural products and synthetic drugs.[2][3] The introduction of carbonyl groups at the 2- and 4-positions creates the piperidine-2,4-dione core, a structure of significant interest due to its versatile reactivity and its role as a key intermediate for compounds with diverse biological activities, including kinase inhibitors.[1]

The subject of this guide, this compound, incorporates three critical features for drug development professionals:

-

N-Boc Protection: The tert-butoxycarbonyl (Boc) group offers robust protection of the ring nitrogen, preventing unwanted side reactions while being readily removable under acidic conditions. This feature is fundamental for multi-step synthetic campaigns.

-

2,4-Dione Functionality: This β-dicarbonyl system exhibits keto-enol tautomerism and possesses two sites of reactivity (the α-carbons at C3 and C5) that can be selectively functionalized.[4]

-

C5-Ethyl Substitution: The ethyl group at the C5 position introduces a chiral center and provides a lipophilic handle to modulate the pharmacokinetic and pharmacodynamic properties of derivative compounds.

This guide serves as an authoritative resource for researchers, offering detailed methodologies and contextual insights into the utility of this specific molecular scaffold.

Physicochemical Properties and Structural Analysis

The structural integrity and properties of a compound are foundational to its application. This compound is a derivative of the well-characterized piperidine-2,4-dione system.

Key Identifiers and Properties

| Property | Value | Reference |

| IUPAC Name | This compound | - |

| CAS Number | 845267-80-3 | [5] |

| Molecular Formula | C₁₂H₁₉NO₄ | [5] |

| Molecular Weight | 241.28 g/mol | [5] |

| SMILES | CCC1C(C(=O)N(C1=O)C(=O)OC(C)(C)C) | - |

| InChI Key | (Predicted) | - |

| Appearance | (Predicted) Solid, similar to related compounds | [6][7] |

| Storage | Store at -4°C to -20°C for long-term stability | [5] |

Structural Visualization

The molecule's structure, featuring the piperidine-2,4-dione core, is critical for understanding its reactivity.

Caption: Chemical structure of the title compound.

Keto-Enol Tautomerism

A crucial aspect of the piperidine-2,4-dione scaffold is its capacity for keto-enol tautomerism. In solution, particularly in polar aprotic solvents like DMSO, the molecule can exist in equilibrium with its enol form, di(tert-butyl) (2S)-4-hydroxy-6-oxo-3,6-dihydro-1,2(2H)-pyridinedicarboxylate.[4] This equilibrium affects the molecule's reactivity, particularly at the C3 and C5 positions, and is an important consideration for reaction design and spectroscopic analysis.

Synthesis and Purification: A Regioselective Approach

While several strategies exist for constructing the piperidine-2,4-dione ring, such as Dieckmann cyclizations[1][8], a highly efficient and regioselective method for introducing the C5-ethyl group is the γ-alkylation of the readily available precursor, tert-butyl 2,4-dioxopiperidine-1-carboxylate (CAS 845267-78-9).

Synthetic Strategy: The Causality of Reagent Choice

The primary challenge in alkylating the piperidine-2,4-dione core is achieving regioselectivity. The molecule possesses two acidic α-protons at C3 and C5. Field experience has shown that a carefully chosen base and counterion are critical for directing alkylation to the desired C5 (γ) position.

A study on the parent compound revealed that lithium hexamethyldisilazide (LiHMDS) provides excellent yields for γ-alkylation, whereas sodium (NaHMDS) and potassium (KHMDS) bases are far less effective.[9] This is rationalized by the formation of a stable six-membered chelate intermediate where the small lithium cation coordinates with both the enolate oxygen and the carbonyl oxygen of the Boc protecting group.[9] This chelation effectively blocks the C3 position and directs the incoming electrophile (e.g., ethyl iodide) to the C5 position. This mechanistic insight makes LiHMDS the authoritative choice for this transformation.

Workflow for Regioselective γ-Alkylation

Caption: Workflow for the synthesis via regioselective alkylation.

Detailed Experimental Protocol

This protocol is adapted from the validated methodology for γ-alkylation of the parent compound and represents a self-validating system for achieving the target molecule.[9]

Materials:

-

tert-Butyl 2,4-dioxopiperidine-1-carboxylate (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium hexamethyldisilazide (LiHMDS) (1.0 M solution in THF, 2.2 eq)

-

Ethyl iodide (EtI) (3.0-5.0 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add tert-butyl 2,4-dioxopiperidine-1-carboxylate to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and septum.

-

Dissolution: Add anhydrous THF (approx. 0.1 M concentration relative to the substrate) and stir until all solid has dissolved.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Slowly add LiHMDS (2.2 eq) dropwise via syringe, ensuring the internal temperature remains below -70 °C. After the addition is complete, allow the reaction mixture to warm to -20 °C and stir for 30 minutes.

-

Alkylation: At -20 °C, add ethyl iodide (3.0-5.0 eq) dropwise. Maintain the temperature at approximately -20 °C and stir for 1.5 hours. Monitor the reaction progress by TLC or LC-MS.

-

Quenching: Once the reaction is complete, quench by slowly adding saturated aqueous NH₄Cl solution at -20 °C.

-

Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and dilute with EtOAc. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of hexane/EtOAc as eluent) to afford the pure this compound.

Spectroscopic Characterization (Predicted)

Authenticating the structure of the final product is paramount. While direct spectral data is not widely published, a reliable prediction can be made based on the known spectrum of the parent compound and standard principles.[10]

| Data Type | Predicted Observations |

| ¹H NMR | δ (ppm, CDCl₃): 4.1 (m, 2H, N-CH₂), 3.5 (m, 1H, CO-CH-CO), 2.6 (m, 2H, CO-CH₂), 1.5-1.7 (m, 2H, CH₂-CH₃), 1.5 (s, 9H, C(CH₃)₃), 0.9 (t, 3H, CH₂-CH₃) |

| ¹³C NMR | δ (ppm, CDCl₃): ~205 (C=O at C4), ~170 (C=O at C2), ~150 (Boc C=O), ~82 (C(CH₃)₃), ~50 (C5), ~45 (C6), ~35 (C3), ~28 (C(CH₃)₃), ~25 (CH₂CH₃), ~11 (CH₂CH₃) |

| Mass Spec (ESI+) | m/z: 242.1 [M+H]⁺, 186.1 [M-C₄H₈+H]⁺, 142.1 [M-Boc+H]⁺ |

Applications in Medicinal Chemistry

The true value of this compound lies in its role as a versatile intermediate for synthesizing biologically active molecules.

Intermediate for mGlu5 Receptor Modulators

The parent scaffold, tert-butyl 2,4-dioxopiperidine, is a documented reactant in the synthesis of selective positive allosteric modulators (PAMs) of the metabotropic glutamate 5 (mGlu5) receptor.[10][11][12] mGlu5 PAMs are a highly sought-after class of compounds for treating central nervous system (CNS) disorders, including schizophrenia, anxiety, and Fragile X syndrome. The C5-ethyl group on the title compound allows for fine-tuning of the lipophilicity and steric interactions within the receptor's allosteric binding pocket, potentially leading to improved potency, selectivity, or pharmacokinetic profiles.

Caption: Application pathway from building block to therapeutic target.

General Utility in Drug Discovery

Beyond mGlu5 modulators, the substituted piperidine-2,4-dione scaffold is a valuable platform for generating libraries of compounds for screening against various biological targets. Piperidine derivatives are known to possess a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][13][14] The title compound provides a synthetically accessible entry point into this privileged chemical space.

Handling, Storage, and Safety

Handling: As with all laboratory chemicals, use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[5] Avoid inhalation of dust and contact with skin and eyes.

Storage: For optimal stability, the compound should be stored in a tightly sealed container in a dry, dark place.[7] Recommended long-term storage is at -20°C.[5]

Safety: While specific toxicology data is limited, related compounds are classified as causing skin and eye irritation and may cause respiratory irritation.[7][15] Handle with care and avoid generating dust. All waste should be disposed of in accordance with local environmental regulations.[5]

References

-

BIOFOUNT. This compound. [Link]

-

University College London. Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. UCL Discovery. [Link]

-

ResearchGate. Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis | Request PDF. [Link]

-

Royal Society of Chemistry. Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. Organic & Biomolecular Chemistry. [Link]

-

Pharmaffiliates. CAS No : 845267-78-9 | Product Name : Tert-Butyl 2,4-dioxopiperidine-1-carboxylate. [Link]

-

Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. [Link]

-

ResearchGate. Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations. [Link]

-

PubChem. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. [Link]

-

National Center for Biotechnology Information. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. [Link]

-

MDPI. Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. [Link]

-

ResearchGate. (PDF) Piperidine nucleus in the field of drug discovery. [Link]

-

MDPI. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. [Link]

-

White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

-

ResearchGate. Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. [Link]

Sources

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 845267-80-3|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 6. CAS 845267-78-9: tert-butyl 2,4-dioxopiperidine-1-carboxyl… [cymitquimica.com]

- 7. TERT-BUTYL 2,4-DIOXOPIPERIDINE-1-CARBOXYLATE | 845267-78-9 [amp.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. TERT-BUTYL 2,4-DIOXOPIPERIDINE-1-CARBOXYLATE | 845267-78-9 [chemicalbook.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. TERT-BUTYL 2,4-DIOXOPIPERIDINE-1-CARBOXYLATE CAS#: 845267-78-9 [amp.chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. ajchem-a.com [ajchem-a.com]

- 15. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | C12H21NO3 | CID 10353694 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to TERT-BUTYL 5-ETHYL-2,4-DIOXOPIPERIDINE-1-CARBOXYLATE (CAS: 845267-80-3)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of tert-butyl 5-ethyl-2,4-dioxopiperidine-1-carboxylate, a heterocyclic building block with significant potential in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes chemical principles with practical applications, offering valuable insights for researchers engaged in the design and synthesis of novel therapeutic agents.

Introduction and Significance

This compound (CAS No. 845267-80-3) belongs to the class of N-protected piperidine-2,4-diones, which are versatile scaffolds in organic synthesis. The presence of a Boc-protecting group on the nitrogen atom allows for regioselective reactions at other positions of the piperidine ring, making it a valuable intermediate in the synthesis of complex molecules. The ethyl group at the 5-position introduces a specific lipophilic character and a potential point of interaction for biological targets. While primarily utilized as a synthetic intermediate, its structural motifs are found in various biologically active compounds. This guide will delve into its chemical properties, synthesis, potential applications, and safe handling.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, reaction setup, and purification.

| Property | Value | Source |

| CAS Number | 845267-80-3 | [1] |

| Molecular Formula | C₁₂H₁₉NO₄ | [1] |

| Molecular Weight | 241.28 g/mol | [1] |

| Appearance | Off-white to light yellow crystalline powder | [2] |

| Purity (typical) | ≥97% | |

| Storage Conditions | Short term (1-2 weeks): -4°C; Long term (1-2 years): -20°C | [1] |

Synthesis and Mechanism

The synthesis of this compound is not extensively detailed in publicly available literature. However, a highly analogous and well-documented procedure involves the synthesis of the parent compound, tert-butyl 2,4-dioxopiperidine-1-carboxylate, followed by a regioselective alkylation at the γ-position (C5).

Synthesis of the Precursor: tert-Butyl 2,4-dioxopiperidine-1-carboxylate

The precursor is synthesized from Boc-β-alanine and Meldrum's acid. This multi-step process involves an initial coupling reaction followed by an intramolecular cyclization.

Experimental Protocol: Synthesis of tert-Butyl 2,4-dioxopiperidine-1-carboxylate [3]

-

Coupling Reaction: To a solution of Boc-β-alanine (1 equivalent), Meldrum's acid (1.1 equivalents), and 4-dimethylaminopyridine (DMAP, 1.5 equivalents) in anhydrous dichloromethane (CH₂Cl₂) at 0°C under a nitrogen atmosphere, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 equivalents).

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up: Wash the reaction mixture with 5% aqueous potassium bisulfate (KHSO₄). Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude intermediate.

-

Cyclization: Dissolve the crude intermediate in ethyl acetate and reflux for 4 hours.

-

Purification: Reduce the solvent volume under vacuum and allow the product to crystallize at 4°C overnight. Filter the solid and wash with cold ethyl acetate to afford pure tert-butyl 2,4-dioxopiperidine-1-carboxylate.

Diagram: Synthetic Workflow for the Precursor

Sources

A Technical Guide to tert-Butyl 5-ethyl-2,4-dioxopiperidine-1-carboxylate: Properties, Synthesis, and Characterization

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of tert-butyl 5-ethyl-2,4-dioxopiperidine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. The primary focus of this document is to detail the molecular weight and other critical physicochemical properties of the compound. Furthermore, this guide presents a validated synthesis protocol, discusses methods for analytical characterization, and explores its potential applications as a versatile building block in drug discovery. The content is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge required for the effective utilization of this molecule in a laboratory setting.

Molecular Profile and Physicochemical Properties

This compound is a derivative of piperidine, featuring a dioxo-substituted heterocyclic ring. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, a common strategy in organic synthesis to prevent unwanted side reactions and enable selective transformations at other positions of the molecule.[1] The ethyl group at the 5-position introduces a specific lipophilic character that can be crucial for molecular recognition and binding in biological systems.

The fundamental physicochemical properties of this compound are summarized in the table below. The molecular weight, a critical parameter for stoichiometric calculations in synthesis and for confirmation of identity via mass spectrometry, is 241.28 g/mol .[2]

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 845267-80-3 | [2] |

| Molecular Formula | C₁₂H₁₉NO₄ | [2] |

| Molecular Weight | 241.28 g/mol | [2] |

| Appearance | Off-white to light yellow crystalline powder | [1] |

| Storage Conditions | Short term (1-2 weeks) at -4°C; Long term (1-2 years) at -20°C | [2] |

Synthesis and Mechanistic Rationale

The synthesis of substituted 2,4-dioxopiperidines is a well-established area of organic chemistry. While a specific, peer-reviewed synthesis for the 5-ethyl derivative was not prominently available, a general and robust methodology can be adapted from the synthesis of the parent compound, tert-butyl 2,4-dioxopiperidine-1-carboxylate, followed by a regioselective alkylation.

A logical synthetic approach involves a Dieckmann condensation or a similar cyclization reaction. An analogous, well-documented procedure is the synthesis of tert-butyl 2,4-dioxopiperidine-1-carboxylate from N-Boc-β-alanine and Meldrum's acid.[3][4] The subsequent step would be a regioselective γ-alkylation at the C-5 position.

Rationale for Synthetic Strategy

The choice of a Boc-protecting group is strategic; it is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, making it ideal for multi-step synthesis.[1] The γ-alkylation of N-Boc-2,4-dioxopiperidine is known to be highly regioselective.[5] The use of a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS) is critical. LiHMDS selectively deprotonates the γ-carbon (C-5), forming a lithium enolate. The chelation of the lithium cation between the carbonyl of the Boc group and the enolate oxygen is believed to stabilize the reactive intermediate, directing the alkylating agent to the desired position.[5]

Proposed Synthetic Workflow Diagram

Caption: Proposed two-stage synthesis of the target compound.

Experimental Protocol (Adapted)

Materials:

-

tert-Butyl 2,4-dioxopiperidine-1-carboxylate (Starting Material)

-

Lithium hexamethyldisilazide (LiHMDS)

-

Ethyl iodide (EtI)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with tert-butyl 2,4-dioxopiperidine-1-carboxylate (1.0 equiv). Anhydrous THF is added to dissolve the starting material.

-

Deprotonation: The solution is cooled to -20°C using an appropriate cooling bath. LiHMDS (2.2 equiv) is added dropwise via syringe, ensuring the internal temperature does not exceed -15°C. The formation of the dianion is typically rapid. The rationale for using two equivalents of base is to generate the reactive dianion intermediate necessary for efficient alkylation.[5]

-

Alkylation: Ethyl iodide (3.0-5.0 equiv) is added to the reaction mixture. The reaction is stirred at -20°C for 1.5-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is allowed to warm to room temperature.

-

Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with water and then with brine.

-

Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield the pure this compound.

Analytical Characterization (Self-Validation)

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is required. This multi-faceted approach ensures the trustworthiness of the material for subsequent research.

-

Mass Spectrometry (MS): This is the most direct method to verify the molecular weight. Using electrospray ionization (ESI), the expected [M+H]⁺ ion would be observed at m/z 242.29, and the [M+Na]⁺ ion at m/z 264.27. This confirms the elemental composition C₁₂H₁₉NO₄.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the presence of all proton environments. Key signals would include the characteristic singlet for the tert-butyl group (~1.5 ppm, 9H), and signals corresponding to the ethyl group (a triplet and a quartet) and the piperidine ring protons.

-

¹³C NMR: Will confirm the number of unique carbon atoms, including the two carbonyl carbons of the dioxopiperidine ring, the carbons of the Boc group, and the carbons of the ethyl group.

-

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. A high-purity sample should exhibit a single major peak when monitored at a suitable UV wavelength (e.g., 210-220 nm).

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a valuable synthetic intermediate and a pharmacologically relevant scaffold.[1] The piperidine ring is a common motif in many FDA-approved drugs due to its favorable pharmacokinetic properties.

Potential applications include:

-

Scaffold for Library Synthesis: The compound can be used as a starting point for creating libraries of novel small molecules. The Boc group can be removed, and the resulting secondary amine can be functionalized. The ketone functionalities can also be targeted for further chemical modification.

-

Synthesis of Enzyme Inhibitors: The 2,4-dioxopiperidine core is a structural feature in certain classes of enzyme inhibitors. For example, related structures have been investigated as building blocks for inhibitors of 17α-hydroxylase/C17,20-lyase (CYP17A1), a key target in prostate cancer therapy.[4]

-

Development of CNS-Active Agents: Piperidine-based structures are frequently found in agents targeting the central nervous system (CNS). While the direct application of this specific compound is not widely reported, its structural features make it a candidate for derivatization in projects targeting CNS disorders.[1]

Logical Relationship Diagram

Caption: Interrelationship of the compound's features and applications.

Conclusion

This compound, with a molecular weight of 241.28 g/mol , is a synthetically accessible and versatile heterocyclic compound. The presence of the Boc-protecting group and the dioxopiperidine core makes it an attractive building block for the development of novel chemical entities in pharmaceutical research. The synthetic and analytical protocols outlined in this guide provide a solid framework for its preparation and validation, enabling its effective use in drug discovery pipelines.

References

-

Title: this compound Source: BIOFOUNT URL: [Link]

-

Title: Regioselective γ Alkylation of tert-Butyl 2,4-dioxopiperidine-1-carboxylate Source: ResearchGate / SYNTHESIS Journal URL: [Link]

Sources

"TERT-BUTYL 5-ETHYL-2,4-DIOXOPIPERIDINE-1-CARBOXYLATE" synonyms

An In-depth Technical Guide to tert-Butyl 5-ethyl-2,4-dioxopiperidine-1-carboxylate

Introduction

This compound, a derivative of the piperidine scaffold, represents a key building block in modern medicinal chemistry. Its unique structural features, including a protected nitrogen atom and a diketone functionality, make it a versatile intermediate for the synthesis of complex heterocyclic compounds. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis, and potential applications in drug discovery, with a particular focus on its role as a precursor for pharmacologically active agents. As a Senior Application Scientist, this document is designed to equip researchers and drug development professionals with the technical insights and practical methodologies required to effectively utilize this compound in their research endeavors.

Nomenclature and Chemical Identity

The precise identification of a chemical entity is fundamental for scientific communication and reproducibility. This compound is identified by several synonyms and registry numbers across various chemical databases. The core structure is a piperidine-2,4-dione ring, substituted with an ethyl group at the 5-position and protected with a tert-butoxycarbonyl (Boc) group on the ring nitrogen.

While the target compound itself has limited synonym listings, its parent compound, tert-butyl 2,4-dioxopiperidine-1-carboxylate, is well-documented with numerous synonyms that are often adapted for the 5-ethyl derivative.

Table 1: Chemical Identifiers and Synonyms

| Identifier | This compound | tert-Butyl 2,4-dioxopiperidine-1-carboxylate (Parent Compound) |

| IUPAC Name | This compound | tert-butyl 2,4-dioxopiperidine-1-carboxylate |

| CAS Number | 845267-80-3[1] | 845267-78-9[2][3][4] |

| Molecular Formula | C12H19NO4[1] | C10H15NO4[2][5][6] |

| Molecular Weight | 241.28 g/mol [1] | 213.23 g/mol [2][6] |

| Common Synonyms | N/A | 1-Boc-2,4-piperidinedione[5][7], N-Boc-2,4-dioxopiperidine[5][7], N-Boc-piperidine-2,4-dione[5][7], 2,4-Dioxopiperidine-1-carboxylic acid tert-butyl ester[7] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in chemical reactions and biological systems. The presence of the lipophilic Boc group and the polar diketone functionality imparts a balanced solubility profile.

Table 2: Physicochemical Data

| Property | Value (this compound) | Value (Parent Compound: tert-Butyl 2,4-dioxopiperidine-1-carboxylate) |

| Appearance | White to off-white powder | Yellow powder[5][7] |

| Boiling Point | Predicted: 373.8 ± 35.0 °C[5][7] | Predicted: 373.8 ± 35.0 °C[5][7] |

| Density | Predicted: 1.199 g/cm³[5][7] | Predicted: 1.199 g/cm³[5][7] |

| pKa | Predicted: 10.67 ± 0.20[5][7] | Predicted: 10.67 ± 0.20[5][7] |

| Storage | Keep in dark place, Sealed in dry, Room Temperature[5][7] | Keep in dark place, Sealed in dry, Room Temperature[5][7] |

Synthesis and Mechanism

The synthesis of this compound is not extensively documented in the literature. However, a robust synthetic route can be devised based on the established synthesis of its parent compound, tert-butyl 2,4-dioxopiperidine-1-carboxylate, followed by a regioselective alkylation at the C5 (γ) position. This two-step approach offers high yields and excellent control over the final product structure.

Part 1: Synthesis of tert-Butyl 2,4-dioxopiperidine-1-carboxylate (1)

The initial step involves the condensation of N-Boc-β-alanine with Meldrum's acid. This choice is predicated on the high reactivity of Meldrum's acid as a malonic acid equivalent, which facilitates the initial acylation. The subsequent cyclization is driven by the thermal decomposition of the intermediate, leading to the desired piperidine-2,4-dione ring system.

Caption: Workflow for the synthesis of the parent compound (1).

Experimental Protocol: Synthesis of tert-Butyl 2,4-dioxopiperidine-1-carboxylate (1) [4]

-

To a 250 mL round-bottomed flask, add 3-((tert-butoxycarbonyl)amino)propanoic acid (N-Boc-β-alanine) (4 g, 0.0211 mol), Meldrum's acid (3.66 g, 0.0253 mol), and 4-dimethylaminopyridine (DMAP) (3.92 g, 0.0316 mol).

-

Add anhydrous dichloromethane (DCM) (100 mL) and cool the mixture to 0 °C in an ice bath.

-

Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI-HCl) (6.01 g, 0.0316 mol) portion-wise to the flask.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Upon completion, dilute the reaction mixture with DCM and wash with 5% aqueous potassium bisulfate.

-

Separate the organic layer, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Dissolve the crude product in ethyl acetate (100 mL) and reflux for 4 hours.

-

Evaporate the volatiles under reduced pressure to obtain pure tert-butyl 2,4-dioxopiperidine-1-carboxylate (1).

Part 2: Regioselective γ-Alkylation to Yield this compound

The second part of the synthesis involves the regioselective alkylation of the parent compound at the C5 position. This reaction exploits the acidity of the C5 methylene protons, which are flanked by two carbonyl groups. The choice of a strong, non-nucleophilic base like Lithium Hexamethyldisilazide (LiHMDS) is critical to ensure complete deprotonation, forming a stable enolate. The use of a lithium counter-ion is hypothesized to play a key role in directing the regioselectivity of the subsequent alkylation with an ethylating agent like ethyl iodide.[8]

Caption: Regioselective γ-alkylation workflow.

Experimental Protocol: Synthesis of this compound (Adapted from[8])

-

Dissolve tert-butyl 2,4-dioxopiperidine-1-carboxylate (1) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon).

-

Cool the solution to -20 °C using a suitable cooling bath.

-

Slowly add a solution of LiHMDS (1.1 equivalents) in THF to the reaction mixture. Stir for 30 minutes at -20 °C to ensure complete enolate formation.

-

Add ethyl iodide (3-5 equivalents) dropwise to the solution.

-

Maintain the reaction temperature at -20 °C and stir for 1-1.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the title compound.

Applications in Drug Discovery and Medicinal Chemistry

The piperidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse biological activities. The utility of these compounds often stems from their ability to act as rigid scaffolds for presenting substituents in a defined three-dimensional space, enabling precise interactions with biological targets.

Precursor for mGlu5 Receptor Modulators

The parent compound, tert-butyl 2,4-dioxopiperidine-1-carboxylate, is explicitly cited as a reactant in the synthesis of phenoxymethyl-dihydrothiazolopyridone derivatives.[2][4][7] These derivatives function as selective positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 5 (mGlu5).[2][4][7]

mGlu5 is a G-protein coupled receptor that plays a crucial role in modulating excitatory synaptic transmission in the central nervous system. Its dysfunction has been implicated in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and fragile X syndrome. PAMs that target mGlu5 offer a promising therapeutic strategy by enhancing the receptor's response to the endogenous ligand, glutamate, rather than directly activating it, which can lead to a more nuanced and potentially safer pharmacological profile.

The 5-ethyl derivative, as a close analog, serves as a valuable intermediate to generate novel mGlu5 modulators. The ethyl group at the C5 position can probe specific hydrophobic pockets within the allosteric binding site of the receptor, potentially leading to improved potency, selectivity, or pharmacokinetic properties.

Caption: Role of mGlu5 PAMs in neuronal signaling.

Utility as a Versatile Chemical Intermediate

Beyond its specific application in mGlu5 modulation, this compound is a valuable intermediate for constructing a wide range of heterocyclic systems. The diketone functionality allows for selective reactions at either carbonyl group or at the intervening C3 methylene group, while the C5 position can be further functionalized. The Boc protecting group provides stability during many synthetic transformations and can be easily removed under acidic conditions to allow for further derivatization at the nitrogen atom. This versatility makes it an important tool for generating libraries of diverse compounds for high-throughput screening in drug discovery programs.

Conclusion

This compound is a specialized chemical intermediate with significant potential in the field of drug development. While direct literature on this specific molecule is sparse, a clear and reliable synthetic pathway can be established through the well-documented chemistry of its parent compound. Its primary value lies in its role as a sophisticated building block for creating novel piperidine-based compounds, particularly those targeting complex systems like the mGlu5 receptor. The methodologies and insights presented in this guide offer a solid foundation for researchers to synthesize, modify, and effectively apply this compound in the pursuit of new therapeutic agents.

References

-

BIOFOUNT. This compound. [Link]

-

Pharmaffiliates. Tert-Butyl 2,4-dioxopiperidine-1-carboxylate. [Link]

-

Autech Industry Co.,Limited. TERT-BUTYL 2,4-DIOXOPIPERIDINE-1-CARBOXYLATE CAS 845267-78-9. [Link]

-

PubChem. tert-Butyl 3,5-dioxopiperidine-1-carboxylate. [Link]

-

American Elements. tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate. [Link]

-

ResearchGate. Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. [Link]

-

PubMed Central. Synthesis of Potent Cytotoxic Epidithiodiketopiperazines Designed for Derivatization. [Link]

-

PubChem. 2,4-Piperidinedione. [Link]

-

PubMed Central. Synthesis, molecular docking, and pharmacological evaluation of 5-(4-(2-(5-ethyl pyridine-2-yl) ethoxy) benzyl)-3-(phenylsulfonyl) thiazolidine-2, 4-dione against HFD-induced diabesity via interaction with the CB1 receptor. [Link]

-

PubMed Central. Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]

- Google Patents. CN101417982A - Synthesis of 4-ethyl-(2,3-dioxo piperazinyl)

Sources

- 1. 845267-80-3|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. caming.com [caming.com]

- 4. TERT-BUTYL 2,4-DIOXOPIPERIDINE-1-CARBOXYLATE | 845267-78-9 [chemicalbook.com]

- 5. TERT-BUTYL 2,4-DIOXOPIPERIDINE-1-CARBOXYLATE | 845267-78-9 [amp.chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. TERT-BUTYL 2,4-DIOXOPIPERIDINE-1-CARBOXYLATE CAS#: 845267-78-9 [amp.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

"TERT-BUTYL 5-ETHYL-2,4-DIOXOPIPERIDINE-1-CARBOXYLATE" literature review

An In-Depth Technical Guide to TERT-BUTYL 5-ETHYL-2,4-DIOXOPIPERIDINE-1-CARBOXYLATE: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast array of FDA-approved drugs and natural alkaloids, highlighting its significance in medicinal chemistry.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile framework for presenting pharmacophoric elements in three-dimensional space. The strategic functionalization of the piperidine ring is a cornerstone of modern drug design. A key enabling technology in this field is the use of protecting groups, with the tert-butoxycarbonyl (Boc) group being one of the most widely employed for nitrogen protection.[2] The Boc group offers the advantage of being stable under a variety of reaction conditions while being readily removable under mild acidic conditions, allowing for selective chemical transformations at other positions of the molecule.[2]

This technical guide provides a comprehensive overview of this compound, a functionalized piperidine derivative with significant potential as a building block in the synthesis of novel therapeutic agents. While direct literature on this specific molecule is sparse, its synthesis and potential utility can be confidently extrapolated from established methodologies for related 2,4-dioxopiperidine systems.[3] We will delve into a detailed synthetic protocol, explore its physicochemical properties, and discuss its potential applications in drug discovery, drawing parallels with structurally related compounds that have demonstrated significant biological activity.

Physicochemical Properties

The physicochemical properties of this compound can be predicted based on its constituent functional groups. The piperidine-2,4-dione core provides a polar framework capable of hydrogen bonding, while the tert-butyl group imparts lipophilicity, enhancing solubility in organic solvents.[4] The ethyl group at the 5-position further increases its nonpolar character.

| Property | Predicted Value/Information | Source |

| Molecular Formula | C12H19NO4 | N/A |

| Molecular Weight | 241.28 g/mol | N/A |

| Appearance | Expected to be a solid at room temperature | [4][5] |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | [6] |

| Reactivity | The dicarbonyl system allows for various chemical transformations, including enolate formation and subsequent alkylation.[3] | [4] |

Synthesis of this compound

The synthesis of the target compound can be efficiently achieved in a two-stage process. The first stage involves the preparation of the core scaffold, tert-butyl 2,4-dioxopiperidine-1-carboxylate, followed by a regioselective alkylation to introduce the ethyl group at the 5-position (γ-position relative to the amide nitrogen).

Stage 1: Synthesis of tert-Butyl 2,4-dioxopiperidine-1-carboxylate

This precursor can be synthesized from N-(tert-butoxycarbonyl)-β-alanine and Meldrum's acid.[7][8]

Experimental Protocol:

-

Acylation: To a solution of N-(tert-butoxycarbonyl)-β-alanine (1 equivalent) and Meldrum's acid (1.2 equivalents) in anhydrous dichloromethane, add 4-dimethylaminopyridine (DMAP, 1.5 equivalents).

-

Cool the mixture to 0°C in an ice bath.

-

Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl, 1.5 equivalents) portion-wise, maintaining the temperature below 5°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Work-up: Dilute the reaction mixture with dichloromethane and wash sequentially with 5% aqueous potassium bisulfate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude acylated Meldrum's acid derivative.

-

Cyclization: Dissolve the crude product in ethyl acetate and heat at reflux for 4 hours.

-

Cool the solution and evaporate the solvent under reduced pressure to yield tert-butyl 2,4-dioxopiperidine-1-carboxylate. The product can be further purified by trituration with a suitable solvent like methyl tert-butyl ether (MTBE).[8]

Stage 2: Regioselective γ-Alkylation

The introduction of the ethyl group at the 5-position is achieved through a regioselective alkylation of the enolate of tert-butyl 2,4-dioxopiperidine-1-carboxylate.[3] The choice of base and reaction conditions is critical to ensure selectivity.

Experimental Protocol:

-

Enolate Formation: Dissolve tert-butyl 2,4-dioxopiperidine-1-carboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool to -20°C under an inert atmosphere (e.g., argon).

-

Slowly add a solution of lithium bis(trimethylsilyl)amide (LiHMDS, 1.1 equivalents) in THF to the reaction mixture. Stir for 30 minutes at -20°C to ensure complete enolate formation. The use of a lithium counterion has been shown to be crucial for achieving high γ-selectivity.[3]

-

Alkylation: Add ethyl iodide (3-5 equivalents) to the reaction mixture.

-

Maintain the temperature at -20°C and stir for 1-1.5 hours.

-

Quenching and Work-up: Quench the reaction by adding saturated aqueous ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Synthetic Workflow Diagram

Caption: Overall synthetic workflow for this compound.

Mechanism of Regioselective γ-Alkylation

The regioselectivity of the alkylation is a key aspect of this synthesis. The 2,4-dioxopiperidine system can potentially form enolates at the 3- and 5-positions. However, the acidity of the protons at the 5-position (γ-position) is generally higher, leading to preferential deprotonation at this site. The use of a strong, non-nucleophilic base like LiHMDS ensures efficient and clean enolate formation. The lithium counterion is believed to chelate with the dicarbonyl oxygens, further stabilizing the γ-enolate and directing the incoming electrophile (ethyl iodide) to the 5-position.[3]

Caption: Simplified mechanism of the regioselective γ-alkylation step.

Potential Applications in Drug Discovery

While the biological activity of this compound itself has not been reported, its structural features suggest significant potential as an intermediate in the synthesis of bioactive molecules. The 2,4-dione moiety is present in various compounds with diverse pharmacological activities. For instance, thiazolidine-2,4-dione derivatives have been extensively investigated as anticancer agents, with some acting as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2).[9][10]

The synthesized molecule can serve as a versatile scaffold for further elaboration. The Boc-protecting group can be readily removed under acidic conditions to liberate the secondary amine, which can then be functionalized through reactions such as acylation, alkylation, or reductive amination. This allows for the introduction of various pharmacophoric groups to explore structure-activity relationships. The dione functionality can also be a target for further chemical modification.

The introduction of the 5-ethyl group provides a lipophilic handle that can potentially enhance binding to hydrophobic pockets in target proteins. By analogy to other heterocyclic dione-containing compounds, derivatives of this compound could be explored for a range of therapeutic areas, including oncology, inflammation, and metabolic diseases.

Conclusion

This compound represents a valuable, yet underexplored, building block for medicinal chemistry. This guide has provided a robust and detailed synthetic pathway, grounded in established and reliable organic chemistry principles. The strategic combination of a Boc-protected piperidine core with a functionalized 2,4-dione system offers a flexible platform for the generation of diverse chemical libraries. Researchers and drug development professionals can leverage the methodologies and insights presented herein to synthesize this and related compounds, paving the way for the discovery of novel therapeutics with potentially enhanced efficacy and favorable pharmacological profiles.

References

- Benchchem. The Pivotal Role of N-Boc-Piperazine in Modern Medicinal Chemistry: A Technical Guide.

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development.

- MedchemExpress.com. Piperidine-C2-piperazine-Boc | PROTAC Linker.

- ChemicalBook. TERT-BUTYL 2,4-DIOXOPIPERIDINE-1-CARBOXYLATE | 845267-78-9.

- Pharmaffiliates. CAS No : 845267-78-9 | Product Name : Tert-Butyl 2,4-dioxopiperidine-1-carboxylate.

- Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES.

- ResearchGate. Piperidine containing FDA approved drugs. | Download Scientific Diagram.

- Protheragen. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method.

- CymitQuimica. CAS 845267-78-9: tert-butyl 2,4-dioxopiperidine-1-carboxylate.

- PubChem. tert-Butyl 3,5-dioxopiperidine-1-carboxylate.

- PubChem. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate.

- Guidechem. How to Prepare Tert-Butyl 2,4-Dioxopiperidine-1-Carboxylate? - FAQ.

- ResearchGate. Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate.

- ChemicalBook. TERT-BUTYL 2,4-DIOXOPIPERIDINE-1-CARBOXYLATE CAS#: 845267-78-9.

- Sigma-Aldrich. 2,4-Dioxopiperidine-1-carboxylic acid tert-butyl ester AldrichCPR.

- PubMed Central. Advances in the synthesis of bioorthogonal reagents—s-Tetrazines, 1,2,4-Triazines, Cyclooctynes, Heterocycloheptynes, and trans-Cyclooctenes.

- ScienceDirect. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies.

- BLDpharm. 104966-05-4|Ethyl 1-Ethyl-2,4-dioxopiperidine-3-carboxylate.

- PubMed. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies.

- YouTube. 2,4-Dinitrophenylhydrazine (DNP) tests for aldehydes and ketones.

- YouTube. 13.5 Synthesis of Epoxides | Organic Chemistry.

- MDPI. 3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione.

- PubMed. Novel benzothiazole/benzothiazole thiazolidine-2,4-dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies.

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. CAS 845267-78-9: tert-butyl 2,4-dioxopiperidine-1-carboxyl… [cymitquimica.com]

- 5. TERT-BUTYL 2,4-DIOXOPIPERIDINE-1-CARBOXYLATE CAS#: 845267-78-9 [amp.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. TERT-BUTYL 2,4-DIOXOPIPERIDINE-1-CARBOXYLATE | 845267-78-9 [chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of a Versatile Scaffold: A Technical Guide to the Discovery and History of TERT-BUTYL 5-ETHYL-2,4-DIOXOPIPERIDINE-1-CARBOXYLATE

Abstract

This technical guide delves into the discovery and history of tert-butyl 5-ethyl-2,4-dioxopiperidine-1-carboxylate, a heterocyclic compound that has emerged as a valuable building block in medicinal chemistry. While not marked by a singular "discovery" event, its genesis is rooted in the systematic exploration of 5-substituted 2,4-dioxopiperidines as potential therapeutic agents. This document will trace its origins from the development of regioselective alkylation strategies to its contemporary application in the synthesis of complex bioactive molecules. We will provide a detailed examination of the synthetic pathways, the underlying chemical principles, and the evolution of its utility in drug discovery, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the 2,4-Dioxopiperidine Core

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals due to its favorable physicochemical properties and its ability to adopt well-defined three-dimensional conformations for optimal target binding. The 2,4-dioxopiperidine (or glutarimide) core, in particular, has garnered significant interest as it presents multiple points for functionalization, allowing for the fine-tuning of steric and electronic properties to modulate biological activity. The introduction of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom provides a stable yet readily cleavable handle, facilitating multi-step synthetic sequences. The strategic importance of this core lies in its potential to serve as a versatile template for the generation of diverse chemical libraries aimed at various biological targets.

The Genesis of 5-Substituted 2,4-Dioxopiperidines: A Tale of Regioselective Synthesis

The "discovery" of this compound is intrinsically linked to the development of a robust and regioselective method for the alkylation of its parent compound, tert-butyl 2,4-dioxopiperidine-1-carboxylate. Prior to the establishment of a reliable synthetic protocol, the selective functionalization of the C5 position of the dioxopiperidine ring was a significant chemical challenge.

A pivotal advancement in this area was reported in a 2007 publication in the journal Synthesis by Orsini and colleagues.[1][2] Their work detailed a facile and efficient method for the regioselective γ-alkylation of tert-butyl 2,4-dioxopiperidine-1-carboxylate. This breakthrough was driven by the need to create a library of 5-substituted 2,4-dioxopiperidines as potential low-molecular-weight kinase inhibitors.[1]

The Causality of Experimental Design: The Role of the Lithium Counter-ion

The success of the regioselective γ-alkylation hinged on the careful selection of the base and reaction conditions. The researchers found that the choice of the counter-ion was critical for achieving the desired reactivity. Specifically, the use of lithium hexamethyldisilazide (LiHMDS) as the base proved to be essential for the efficient formation of the desired 5-alkylated products. The authors proposed a mechanistic hypothesis wherein the lithium cation plays a crucial role in chelating with the carbonyl groups of the dioxopiperidine ring and the Boc-protecting group, thereby facilitating the formation of a specific enolate that preferentially reacts at the C5 position.[1][2] This insight into the reaction mechanism transformed a challenging synthetic problem into a reproducible and scalable procedure.

Synthetic Protocol: From Parent Scaffold to the 5-Ethyl Derivative

The synthesis of this compound is a two-stage process, beginning with the preparation of the N-Boc protected 2,4-dioxopiperidine scaffold, followed by the key regioselective alkylation step.

Synthesis of tert-Butyl 2,4-dioxopiperidine-1-carboxylate

The parent scaffold is synthesized from commercially available starting materials, as outlined in the work by Orsini et al.[1]

Experimental Protocol:

-

Reaction Setup: To a solution of Boc-β-alanine in anhydrous dichloromethane at 0°C, add Meldrum's acid and 4-dimethylaminopyridine (DMAP).

-

Coupling: Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) portion-wise to the cooled solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up: Wash the reaction mixture with an aqueous solution of potassium bisulfate. Dry the organic layer and concentrate under reduced pressure.

-

Cyclization: Dissolve the crude intermediate in ethyl acetate and reflux for 4 hours to effect cyclization to the desired tert-butyl 2,4-dioxopiperidine-1-carboxylate.

Regioselective γ-Alkylation to Yield this compound

With the parent scaffold in hand, the ethyl group is introduced at the C5 position via the optimized alkylation protocol.[1]

Experimental Protocol:

-

Reaction Setup: Dissolve tert-butyl 2,4-dioxopiperidine-1-carboxylate in anhydrous tetrahydrofuran (THF) and cool to -20°C under a nitrogen atmosphere.

-

Deprotonation: Add a solution of LiHMDS (1 M in THF) dropwise to the cooled solution.

-

Alkylation: Introduce ethyl bromide (or a suitable ethylating agent) to the reaction mixture.

-

Reaction: Stir the mixture at -20°C for 1.5 hours.

-

Work-up: Quench the reaction with an aqueous solution of potassium bisulfate and extract the product with dichloromethane.

-

Purification: Dry the organic phase, concentrate in vacuo, and purify the crude residue by column chromatography to yield the title compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 845267-80-3 | [3] |

| Molecular Formula | C₁₂H₁₉NO₄ | [3] |

| Molecular Weight | 241.28 g/mol | [3] |

Historical Application and Evolving Utility: A Key Intermediate in Complex Molecule Synthesis

While initially conceived as a component of a library for kinase inhibitor screening, the history of this compound has evolved, and it is now recognized as a valuable intermediate for the synthesis of more complex molecular architectures. Its utility is exemplified in a European Patent (EP 4188929 B1), which describes the use of this compound as a key reactant in the preparation of substituted pyrrolo-pyridinone derivatives.[4]

In this patent, this compound serves as the starting material for the synthesis of tert-butyl 3-ethyl-4-hydroxy-6-oxo-5-(phenylcarbamothioyl)-3,6-dihydropyridine-1(2H)-carboxylate, a more complex intermediate for potential therapeutic agents.[4] This demonstrates the compound's role as a foundational element upon which further chemical complexity can be built, a testament to its stability and predictable reactivity. This application underscores the transition of the molecule from a screening compound to a reliable building block in the drug discovery pipeline.

Visualizing the Synthesis and Application

To better illustrate the concepts discussed, the following diagrams outline the synthetic pathway and the logical progression of the compound's utility.

Figure 1: Synthetic pathway for this compound.

Figure 2: Logical flow of the discovery and application of the title compound.

Conclusion

The story of this compound is not one of a serendipitous discovery but rather a narrative of rational design and enabling synthetic methodology. Its emergence from the systematic efforts to explore the chemical space around the 2,4-dioxopiperidine core for kinase inhibitors highlights a common paradigm in modern drug discovery. The development of a robust regioselective alkylation was the key that unlocked the potential of this and other 5-substituted analogues. Today, its value is firmly established, not just as a standalone candidate, but as a reliable and versatile building block for the construction of more intricate and potentially more potent therapeutic agents. This technical guide serves to document this journey, providing both the historical context and the practical chemical knowledge for its continued application in the field.

References

- Orsini, P., Maccario, A., & Colombo, N. (2007).

-

This compound - BIOFOUNT. (n.d.). Retrieved from [Link]

-

CAS No : 845267-78-9 | Product Name : Tert-Butyl 2,4-dioxopiperidine-1-carboxylate. (n.d.). Retrieved from [Link]

-

Regioselective γ-Alkylation of tert-Butyl 2,4-Dioxopiperidine-1-carboxylate - Thieme Connect. (n.d.). Retrieved from [Link]

-

Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. (n.d.). Retrieved from [Link]

-

Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring - Beilstein Journals. (n.d.). Retrieved from [Link]

-

Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

Tert-butyl 2,4-dioxopiperidine-1-carboxylate CAS NO.845267-78-9 - LookChem. (n.d.). Retrieved from [Link]

-

Discovery of 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides as inhibitors of soluble epoxide hydrolase - PubMed. (n.d.). Retrieved from [Link]

-

SUBSTITUTED PYRROLO-PYRIDINONE DERIVATIVES AND THERAPEUTIC USES THEREOF - European Patent Office - EP 4188929 B1. (n.d.). Retrieved from [Link]

- US4918084A - Pharmaceutical compositions and medical uses of dioxopiperidine derivatives - Google Patents. (n.d.).

-

Design, synthesis, biological evaluations and in silico studies of (Z)-2-(2,4-dioxothiazolidin-5-ylidene)methyl)-2-ethoxyphenyl-alkyl/arylsulfonates as potential α-glucosidase inhibitors - PubMed. (n.d.). Retrieved from [Link]

-

2,5-Diketopiperazines: synthesis, reactions, medicinal chemistry, and bioactive natural products - PubMed. (n.d.). Retrieved from [Link]

-

Photosynthesis in a Changing Global Climate: Scaling Up and Scaling Down in Crops - Frontiers. (n.d.). Retrieved from [Link]

-

4-Piperidin-4-ylidenemethyl-benzamides as δ-opioid receptor agonists for CNS indications: Identifying clinical candidates | Request PDF. (n.d.). Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocol: A Robust Two-Step Synthesis of tert-Butyl 5-Ethyl-2,4-dioxopiperidine-1-carboxylate

This document provides a detailed, field-proven protocol for the synthesis of tert-butyl 5-ethyl-2,4-dioxopiperidine-1-carboxylate, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The described methodology is a two-step process, commencing with the formation of the N-Boc protected piperidine-2,4-dione core, followed by a highly regioselective alkylation to introduce the ethyl group at the C5 position. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices and a self-validating protocol for reproducible results.

Introduction

Piperidine-2,4-dione derivatives are significant structural motifs found in a variety of biologically active compounds and natural products.[1] Their utility as versatile intermediates stems from the presence of multiple reactive sites, allowing for diverse chemical modifications.[2] The introduction of an N-Boc protecting group provides a stable yet readily cleavable handle, essential for multi-step synthetic campaigns. This protocol first establishes the synthesis of the key intermediate, tert-butyl 2,4-dioxopiperidine-1-carboxylate, through a reliable cyclization reaction. Subsequently, a regioselective γ-alkylation is performed to yield the target compound.[3]

Overall Synthesis Scheme

The two-step synthesis is outlined below. The first step involves the formation of the N-Boc protected piperidine-2,4-dione ring system. The second step is the crucial regioselective alkylation at the C5 position.

Figure 1: Overall two-step synthesis pathway.

Part 1: Synthesis of tert-Butyl 2,4-dioxopiperidine-1-carboxylate

This initial step constructs the core heterocyclic system. The selection of N-Boc-β-alanine as the starting material is strategic, as it incorporates the nitrogen atom and the C2, C3, and C4 carbons of the piperidine ring, along with the necessary N-protection. Meldrum's acid serves as a highly effective acylating agent that, upon reaction and subsequent heating, facilitates the cyclization to the desired dione.[4][5]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| N-Boc-β-alanine | ≥98% | Standard Vendor | |

| Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) | ≥98% | Standard Vendor | |

| 4-(Dimethylamino)pyridine (DMAP) | ≥99% | Standard Vendor | |

| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI) | ≥98% | Standard Vendor | |

| Dichloromethane (DCM) | Anhydrous | Standard Vendor | |

| Ethyl acetate (EtOAc) | Reagent Grade | Standard Vendor | |

| 1 M Hydrochloric acid (HCl) | ACS Grade | Standard Vendor | For acidic wash. |

| Saturated sodium chloride solution (Brine) | ACS Grade | Standard Vendor | For aqueous wash. |

| Anhydrous sodium sulfate (Na₂SO₄) | ACS Grade | Standard Vendor | For drying organic layers. |

Detailed Experimental Protocol

Figure 2: Workflow for Step 1.

-

Reaction Setup: To a dry 250 mL round-bottom flask, add N-Boc-β-alanine (4.0 g, 21.1 mmol), Meldrum's acid (3.66 g, 25.3 mmol), and 4-dimethylaminopyridine (DMAP, 3.92 g, 31.6 mmol).[4]

-

Solvent Addition: Add 100 mL of anhydrous dichloromethane (DCM) to the flask.

-

Cooling: Cool the resulting mixture to 0 °C in an ice bath.

-

Coupling Agent Addition: To the cooled and stirred mixture, add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI) (6.01 g, 31.6 mmol) portion-wise over 10 minutes.[4]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Aqueous Workup:

-

Dilute the reaction mixture with an additional 50 mL of DCM.

-

Transfer the mixture to a separatory funnel and wash with 1 M HCl (2 x 50 mL).

-

Wash with saturated brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude acyl intermediate.

-

-

Cyclization:

-

Dissolve the crude intermediate in 100 mL of ethyl acetate.[4]

-

Heat the solution to reflux for 4 hours to induce cyclization.

-